2-(4-Methoxyphenyl)-2-methylpropan-1-amine
Overview
Description
2-(4-Methoxyphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of phenylpropanamines It is characterized by a methoxy group attached to the phenyl ring and a methyl group attached to the propanamine chain
Mechanism of Action
Target of Action
Similar compounds such as 4-methoxyamphetamine have been found to act as potent and selective serotonin releasing agents . They bind to alpha receptors to mediate these effects .
Mode of Action
Based on the similarity to 4-methoxyamphetamine, it can be inferred that it might interact with its targets, leading to changes in the cellular environment .
Biochemical Pathways
Compounds with similar structures have been found to affect the serotonin pathway .
Result of Action
Similar compounds have been found to induce changes in the cellular environment, potentially affecting cell function .
Biochemical Analysis
Biochemical Properties
2-(4-Methoxyphenyl)-2-methylpropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to enhance O-GlcNAcylation on mitochondrial proteins, which contributes to mitochondrial network homeostasis and cellular bioenergetics . This interaction is crucial for maintaining cellular function under stress conditions, such as ischemia.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to improve neuronal tolerance to ischemia by enhancing mitochondrial homeostasis and bioenergy . Additionally, it inhibits the mitochondrial apoptosis pathway, thereby protecting cells from stress-induced damage. This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular responses to stress.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with mitochondrial proteins through O-GlcNAcylation . This post-translational modification helps in maintaining mitochondrial function and preventing apoptosis. The compound also modulates gene expression by influencing transcription factors and signaling pathways, thereby exerting its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable under various conditions, and its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, it continues to enhance mitochondrial function and protect cells from stress-induced damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve mitochondrial function and cellular bioenergetics . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound’s role in enhancing O-GlcNAcylation also links it to the hexosamine biosynthesis pathway, which is crucial for cellular metabolism and stress response.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. The compound’s ability to cross cellular membranes and reach target sites is essential for its effectiveness in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. Its activity within the mitochondria is crucial for maintaining cellular bioenergetics and preventing apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with nitroethane to form 4-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxyphenylacetone, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding.
Medicine: Research explores its potential therapeutic effects and pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyamphetamine: Shares the methoxy group on the phenyl ring but differs in the amine structure.
2-(4-Methoxyphenyl)ethanol: Similar phenyl structure with a methoxy group but has an ethanol chain instead of a propanamine chain.
Uniqueness
2-(4-Methoxyphenyl)-2-methylpropan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxy group and a methylpropanamine chain makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,8-12)9-4-6-10(13-3)7-5-9/h4-7H,8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNFEEWRNMJABJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393859 | |
Record name | 2-(4-methoxyphenyl)-2-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51558-25-9 | |
Record name | 2-(4-methoxyphenyl)-2-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.